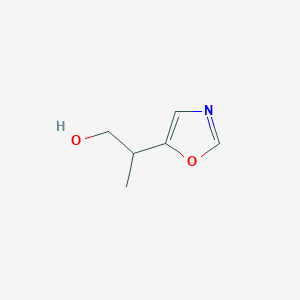
2-(1,3-Oxazol-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Oxazol-5-yl)propan-1-ol is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound has a hydroxyl group attached to the propyl chain, making it an alcohol derivative of oxazole. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Oxazol-5-yl)propan-1-ol can be achieved through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . Another method includes the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of cesium carbonate (Cs₂CO₃), which allows the synthesis of 2-aryl-5-alkyl-substituted oxazoles in a single step .
Industrial Production Methods
Industrial production of oxazole derivatives often involves the use of palladium-catalyzed direct arylation and alkenylation reactions. These methods are regio- and stereospecific and can tolerate a wide range of functional groups . The use of ionic liquids as solvents has also been reported to improve the yield and purity of oxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Oxazol-5-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The oxazole ring can be reduced using hydrogenation reactions in the presence of catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Produces 2-(1,3-Oxazol-5-yl)propanal.
Reduction: Produces 2-(1,3-Oxazol-5-yl)propan-1-amine.
Substitution: Produces 2-(1,3-Oxazol-5-yl)propyl chloride or bromide.
Scientific Research Applications
2-(1,3-Oxazol-5-yl)propan-1-ol has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various biologically active compounds . In medicinal chemistry, oxazole derivatives are explored for their antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties . The compound is also used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(1,3-Oxazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-Dihydro-1,3-oxazol-2-yl)propan-1-ol
- 2-(2-Ethyl-1,3-oxazol-5-yl)propan-1-ol
Uniqueness
2-(1,3-Oxazol-5-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other oxazole derivatives. The presence of the hydroxyl group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-(1,3-oxazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C6H9NO2/c1-5(3-8)6-2-7-4-9-6/h2,4-5,8H,3H2,1H3 |
InChI Key |
HWJYYVAANYXGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=CN=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


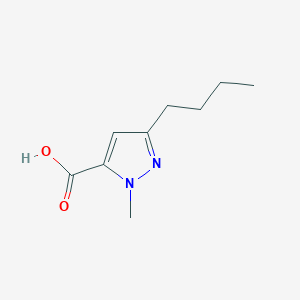
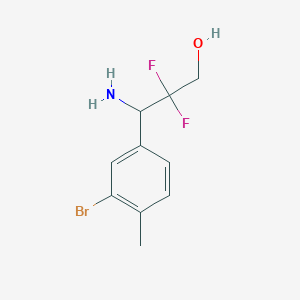
![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13302943.png)
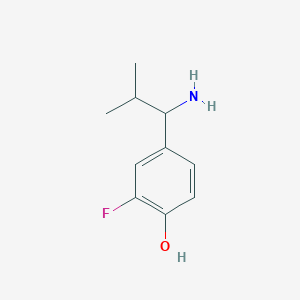
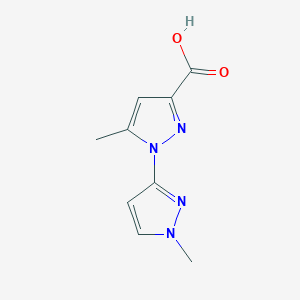
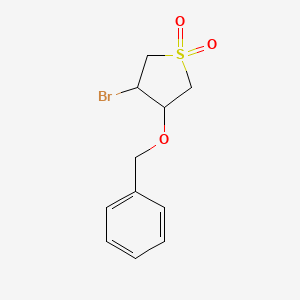
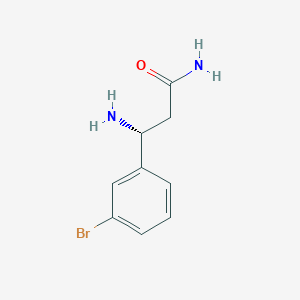

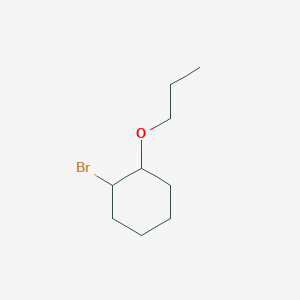
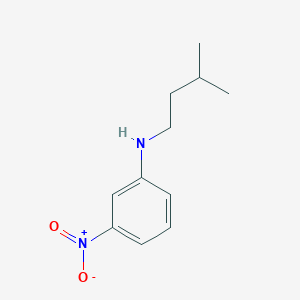
![6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid](/img/structure/B13302986.png)
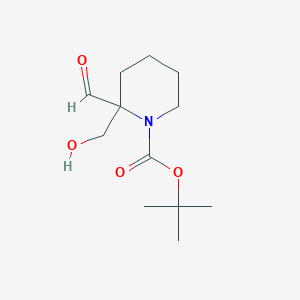
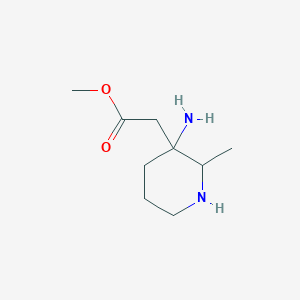
![tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13302996.png)
